molecular formula C16H18N2O6S4 B12132459 methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate

methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate

Cat. No.: B12132459
M. Wt: 462.6 g/mol
InChI Key: XPXZXTICGOUOOC-VAWYXSNFSA-N
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Description

Methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate is a complex organic compound characterized by its unique structure, which includes multiple thiazolidinone rings and methoxy groups

Preparation Methods

The synthesis of methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate involves several steps. The synthetic route typically includes the formation of thiazolidinone rings through cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve microbial transformation or other biotechnological approaches to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its therapeutic potential in treating various diseases. Additionally, this compound may have industrial applications in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation, which are relevant in the context of disease treatment .

Comparison with Similar Compounds

Similar compounds to methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate include other thiazolidinone derivatives, such as methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate and 4-(3-bromo-4-oxobutyl)benzoic acid methyl ester. These compounds share similar structural features but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its specific arrangement of thiazolidinone rings and methoxy groups, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H18N2O6S4

Molecular Weight

462.6 g/mol

IUPAC Name

methyl 4-[(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

InChI

InChI=1S/C16H18N2O6S4/c1-23-9(19)5-3-7-17-13(21)11(27-15(17)25)12-14(22)18(16(26)28-12)8-4-6-10(20)24-2/h3-8H2,1-2H3/b12-11+

InChI Key

XPXZXTICGOUOOC-VAWYXSNFSA-N

Isomeric SMILES

COC(=O)CCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)OC)/SC1=S

Canonical SMILES

COC(=O)CCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)OC)SC1=S

Origin of Product

United States

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